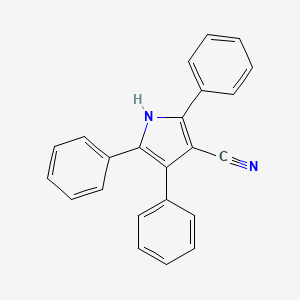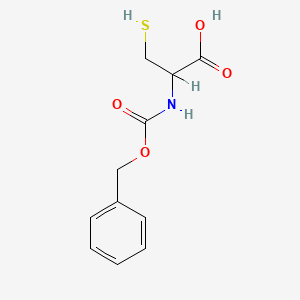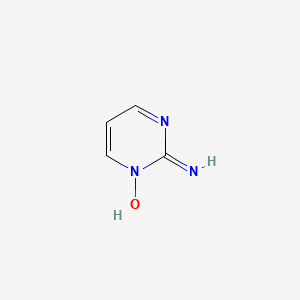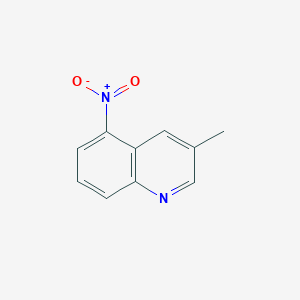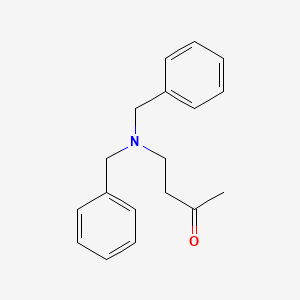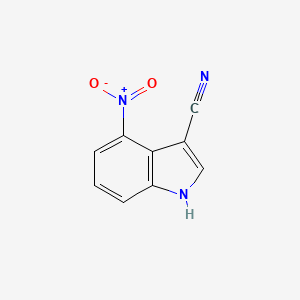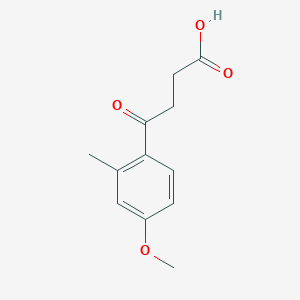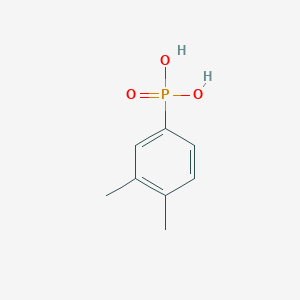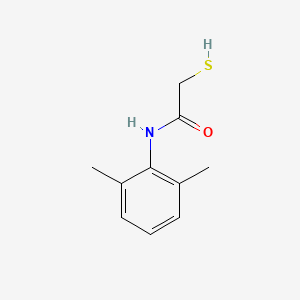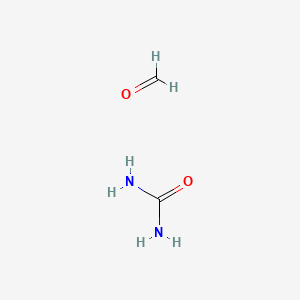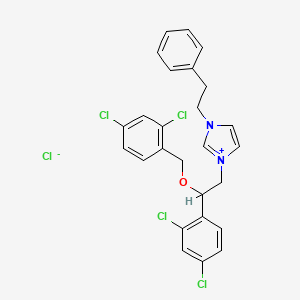
Phényléthylurée
Vue d'ensemble
Description
Phenethylurea is a compound with the molecular weight of 164.21 . Its IUPAC name is N-(2-phenylethyl)urea .
Synthesis Analysis
Phenethylurea can be synthesized through various methods. For instance, tert-butylphenethylcarbamate and 1,1-dimethyl-3-phenethylurea were synthesized and their structures were confirmed by NMR, FTIR, and mass spectrometry techniques . Another study reported the synthesis of phenethylamine-based urea derivatives bearing fluoro, methoxy, and methyl groups .
Applications De Recherche Scientifique
Synthèse des benzhydryl-phénylurées
La phényléthylurée a été utilisée dans la synthèse des benzhydryl-phénylurées, une classe de composés aux propriétés pharmacologiques potentielles. Un réarrangement inattendu au cours de la synthèse par micro-ondes de hydantoïnes à partir de benzile et de this compound a été rapporté, permettant un accès facile à ces dérivés d’urée .
Développement d’agents anticancéreux
La recherche a montré que les dérivés de la this compound peuvent présenter une activité anticancéreuse significative. Par exemple, certains composés de this compound ont démontré une puissance jusqu’à huit fois supérieure à celle du cisplatine contre la lignée cellulaire HeLa, qui est dérivée de cellules cancéreuses du col de l’utérus humain. Ces résultats suggèrent que les dérivés de la this compound pourraient être des composés de tête pour le traitement du cancer du col de l’utérus humain et du cancer du poumon non à petites cellules .
Propriétés antioxydantes
En plus de leur potentiel anticancéreux, les dérivés de la this compound ont également été évalués pour leurs propriétés antioxydantes. Les composés ont montré une activité remarquable par rapport aux antioxydants standard, indiquant leur utilisation potentielle en tant qu’agents thérapeutiques dans les conditions liées au stress oxydatif .
Amélioration des réactions organiques induites par micro-ondes (MORE)
La this compound a été impliquée dans le développement de la méthode MORE, où les réactions sont effectuées dans des récipients non scellés dans des fours à micro-ondes domestiques non modifiés. Cette méthode a été utilisée pour accélérer les réactions chimiques, y compris la synthèse de divers composés organiques .
Optimisation de la synthèse chimique
La réactivité de la this compound sous irradiation par micro-ondes a été explorée afin d’optimiser les processus de synthèse chimique. Cela inclut la production de 1-benzhydryl-3-phényl-urées substituées, ce qui pourrait avoir des implications pour la fabrication de produits pharmaceutiques et autres produits chimiques .
Modulation des systèmes biologiques
Des dérivés d’urée symétriques et non symétriques, y compris la this compound, ont été rapportés pour jouer un rôle significatif dans les systèmes biologiques. Leurs capacités de modulation pourraient être exploitées pour développer de nouveaux agents thérapeutiques .
Découverte et conception de médicaments
La polyvalence structurelle de la this compound en fait un échafaudage précieux dans la découverte et la conception de médicaments. Ses dérivés peuvent être adaptés pour interagir avec diverses cibles biologiques, aidant à la création de nouveaux médicaments ayant des actions spécifiques .
Financement de la recherche scientifique
Bien qu’il ne s’agisse pas d’une application directe du composé lui-même, le potentiel de la this compound dans divers domaines scientifiques peut attirer des subventions de recherche et des financements. Ce soutien financier peut favoriser l’exploration de ses applications et le développement des technologies associées .
Mécanisme D'action
Target of Action
It’s worth noting that phenethylamine, a related compound, has been shown to interact with primary amine oxidase and trypsin-1 and trypsin-2 in humans
Mode of Action
For instance, phenethylamine, a related compound, has been shown to interact with its targets, leading to changes in cellular processes .
Biochemical Pathways
Compounds like phenethylurea often interact with multiple biochemical pathways, leading to downstream effects that can influence various biological processes .
Result of Action
A study has shown that phenethylamine-based urea derivatives have demonstrated cytotoxicity and antioxidant properties . These compounds were found to be potent against HeLa (human cervical cancer) and A549 (non-small cell lung carcinoma) cell lines .
Safety and Hazards
Analyse Biochimique
Biochemical Properties
Phenethylurea has been found to exhibit antifungal and antibacterial activity, making it useful in the development of pharmaceuticals . It is also used as a herbicide, inhibiting the growth of weeds by disrupting their ability to produce essential amino acids .
Cellular Effects
Phenethylurea has been found to exhibit cytotoxicity and toxicity profiles on various cell lines, including HeLa (human cervical cancer), A549 (non-small cell lung carcinoma), and HDF (human dermal fibroblast) cell lines . The effects of Phenethylurea on these cell lines vary, indicating its potential role in influencing cell function.
Molecular Mechanism
It is known that Phenethylurea can interact with various biomolecules, potentially influencing enzyme activity and gene expression
Propriétés
IUPAC Name |
2-phenylethylurea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O/c10-9(12)11-7-6-8-4-2-1-3-5-8/h1-5H,6-7H2,(H3,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMTSMVZAFDWQRM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70175931 | |
| Record name | Urea, phenethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70175931 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2158-04-5 | |
| Record name | N-(2-Phenylethyl)urea | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2158-04-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phenethylurea | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002158045 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenethylurea | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27463 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Urea, phenethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70175931 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2-phenylethyl)urea | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PHENETHYLUREA | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K742FM9CQ9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the structural characteristics of tert-butyl phenethylcarbamate and 1,1-dimethyl-3-phenethylurea, and how were they confirmed?
A: Both tert-butyl phenethylcarbamate and 1,1-dimethyl-3-phenethylurea were synthesized and characterized using a combination of spectroscopic techniques. These included Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) spectroscopy, and mass spectrometry. These methods confirmed the molecular structures of the compounds. [, ]
Q2: How do computational chemistry methods contribute to understanding these compounds?
A: Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) calculations, employing different hybrid functionals like B3LYP, B3P86, and PBE0 with the 6-311++G(d,p) basis set, have been used to predict the spectroscopic properties of these compounds. The solvent effects were also considered using the implicit IEFPCM model. These calculations showed a strong correlation (R² > 90%) with experimental data. Notably, the calculations revealed that conformational changes had a negligible impact on the absorption maximum (λmax) of these compounds. []
Q3: What insights into intermolecular interactions were gained from Hirshfeld surface analysis?
A: Hirshfeld surface analysis, coupled with electrostatic potential calculations, revealed that the dominant intermolecular interactions in both tert-butyl phenethylcarbamate and 1,1-dimethyl-3-phenethylurea involve hydrogen atoms. These H---H interactions accounted for 39.6% and 46.3% of the closest contacts in the respective compounds, highlighting their significance in the solid-state packing and potential physicochemical properties. []
Q4: Has research explored the structure-activity relationship of phenethylurea derivatives for specific biological targets?
A: Yes, studies have investigated modifications of the phenethylurea scaffold to target the mu-opioid receptor (MOR). For instance, replacing the hydroxybenzene group in the compound PZM21 with a benzodioxolane group led to derivatives with enhanced analgesic activity and a greater bias toward G protein signaling compared to the parent compound. This highlights the impact of structural changes on the activity and selectivity profile of phenethylurea derivatives. []
Q5: Are there examples of stereospecific activity observed with phenethylurea derivatives?
A: Research has shown that the (+) isomer of α-(N-1-phenethyl) urea acts as a moderately potent inhibitor of Ca²⁺-stimulated mitochondrial respiration and ⁴⁵Ca²⁺ uptake, with 50% inhibition observed at 0.18 mM. In contrast, the (-) isomer showed no effect at concentrations up to 4 mM. This highlights the importance of stereochemistry in the biological activity of these compounds. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1,2,4-Triazolo[4,3-a]pyridine, 3-methyl-8-nitro-](/img/structure/B1617044.png)
